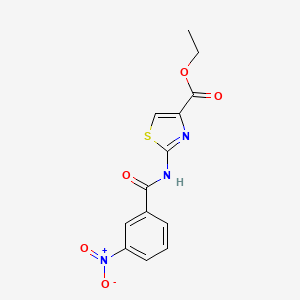

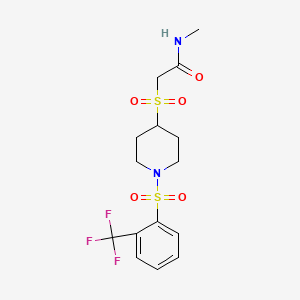

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is a derivative of thiazole, a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . Thiazoles have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of this compound involves the reaction of compound 4 with the appropriate benzoyl chloride derivative in dry DCM and TEA . The reaction is performed under cooling conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Development of Anticonvulsants

Researchers have synthesized derivatives of 1,3,4-thiadiazole, including compounds structurally related to Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate, demonstrating significant anticonvulsant activity. This suggests the potential of such derivatives in developing new anticonvulsant medications. Quality control methods for these substances have also been developed, emphasizing their significance in medical research (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Anticancer Activity

Compounds derived from this compound have been synthesized and evaluated for their in vitro anticancer activity. Notably, some synthesized compounds displayed potent activity against colon cancer cell lines, indicating their potential as anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Spectroscopic and Computational Studies

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized through spectroscopic and single-crystal X-ray diffraction techniques. Computational studies, including density functional theory (DFT), have provided insights into their geometry, nonlinear optical properties, and electronic transitions, suggesting applications in technology and materials science (Haroon et al., 2019).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is Bcl-2 proteins . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death . The compound is designed and evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .

Mode of Action

The compound interacts with its targets, the Bcl-2 proteins, leading to their inhibition . This inhibition results in an increase in the expression level of caspase-3, a crucial enzyme in the apoptosis pathway . The compound’s interaction with its targets leads to an increase in apoptosis, thereby inhibiting cell proliferation .

Biochemical Pathways

The compound affects the apoptotic pathways, specifically the intrinsic (or mitochondrial) and extrinsic (or death receptor) pathways of apoptosis . Both pathways eventually lead to a common pathway or the execution phase of apoptosis . The compound’s action results in the activation of caspases, which cleave many vital cellular proteins, break up the nuclear scaffold and cytoskeleton, and activate DNAase, which further degrades nuclear DNA .

Result of Action

The compound’s action results in an increase in apoptosis, leading to a decrease in cell proliferation . Specifically, it increases the expression level of caspase-3 and decreases the expression of Bcl-2 . This leads to an increase in the level of Bax, a pro-apoptotic protein, and a decrease in the level of Bcl-2, an anti-apoptotic protein .

properties

IUPAC Name |

ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKHGHRVWOTHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)

![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)

![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)